Vercirnon sodium, also known as GSK-1605786 sodium or CCX282-B, is an innovative compound recognized for its role as a C-C chemokine receptor type 9 antagonist. This compound is primarily under investigation as a treatment for inflammatory bowel diseases, particularly Crohn's disease and ulcerative colitis. By targeting the C-C chemokine receptor type 9, Vercirnon sodium plays a crucial role in modulating immune responses associated with these conditions, thereby reducing inflammation and improving patient outcomes .
Vercirnon sodium is classified as a pharmaceutical compound within the category of anti-inflammatory agents. It is synthesized through complex chemical processes and has been subjected to various clinical trials to evaluate its efficacy and safety in treating gastrointestinal inflammatory disorders . The compound is commercially available from several suppliers for research purposes.
The synthesis of Vercirnon sodium involves several key steps:
Vercirnon sodium participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents and nucleophiles, with reaction conditions tailored to achieve desired transformations.
Vercirnon sodium's mechanism of action centers on its ability to block the C-C chemokine receptor type 9. This receptor is predominantly expressed on T cells that migrate to the gastrointestinal tract. By inhibiting this receptor, Vercirnon sodium effectively reduces T cell trafficking to inflamed areas in the intestines, thereby mitigating the inflammatory response associated with Crohn's disease and ulcerative colitis .
Vercirnon sodium has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3